2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine
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Overview
Description
2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring and pyridine moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-chloropyridine with a suitable nitrile oxide precursor under controlled conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Scientific Research Applications
2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . Additionally, the pyridine moiety can participate in π-π stacking interactions and coordinate with metal ions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: A precursor in the synthesis of 2-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine.
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which exhibit similar chemical properties and applications.
Uniqueness
This compound is unique due to the combination of the bromine, chlorine, oxadiazole, and pyridine moieties in its structure. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H3BrClN3O |
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Molecular Weight |
260.47 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-2-1-4(3-10-5)6-11-7(9)13-12-6/h1-3H |
InChI Key |
MMNVEXULBLQNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)Cl)Br |
Origin of Product |
United States |
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